5-Chloro-2-iodo-1,1'-biphenyl
Description
Significance of Biaryl Scaffolds in Contemporary Chemical Research
The biaryl motif is a ubiquitous structural element found in a vast array of natural products, pharmaceuticals, and advanced materials. rsc.org The inherent conformational flexibility and the ability to present functional groups in a defined three-dimensional space make biaryl scaffolds highly desirable in drug design and catalysis. The synthesis of these structures has been a long-standing area of interest in organic chemistry, with numerous methods developed for the formation of the crucial aryl-aryl bond. rsc.orgrsc.org
Overview of Halogenated Biphenyls as Strategic Synthetic Precursors
The introduction of halogen atoms onto the biphenyl (B1667301) scaffold provides chemists with powerful synthetic handles for further molecular elaboration. The differential reactivity of various halogens (F, Cl, Br, I) allows for selective transformations, making halogenated biphenyls highly valuable as precursors in cross-coupling reactions. libretexts.org These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. libretexts.orgwikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.orglibretexts.org The position of the halogen on the biphenyl rings also plays a crucial role in directing the regioselectivity of these transformations.
Specific Context of 5-Chloro-2-iodo-1,1'-biphenyl within Halogenated Biaryl Chemistry
Within the diverse family of halogenated biphenyls, this compound stands out as a particularly interesting building block. The presence of two different halogens at specific positions on one of the phenyl rings offers the potential for sequential and site-selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions allows for the iodine to be selectively replaced first, leaving the chlorine atom available for a subsequent transformation. libretexts.org This orthogonal reactivity is a key feature that makes this compound a valuable tool for the synthesis of complex, unsymmetrically substituted biaryl derivatives.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its synthetic utility can be inferred from the well-established chemistry of related ortho-halo-halo-biphenyls. The principles of established cross-coupling reactions provide a strong foundation for predicting its reactivity and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8ClI |
|---|---|
Molecular Weight |
314.55 g/mol |
IUPAC Name |
4-chloro-1-iodo-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NUQBVZUCEWONNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)I |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 5 Chloro 2 Iodo 1,1 Biphenyl and Its Precursors
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis. The reactivity of 5-Chloro-2-iodo-1,1'-biphenyl in such catalytic cycles is dictated by the distinct properties of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it the primary site for initial reaction with a low-valent metal center.
Oxidative Addition Steps
Oxidative addition is a critical initiation step in many catalytic cycles, where a low-valent metal center, typically Pd(0), inserts into a carbon-halogen bond, leading to a higher oxidation state metal complex, in this case, Pd(II). For this compound, the oxidative addition is highly selective, occurring almost exclusively at the C-I bond.
The general mechanism for the oxidative addition of an aryl halide to a palladium(0) complex often involves the initial formation of a pre-catalyst complex, which then proceeds through a concerted or stepwise pathway. The rate of oxidative addition is influenced by the nature of the halogen, the electronic properties of the aryl group, and the ligands coordinated to the palladium center. In the case of this compound, the greater reactivity of the C-I bond over the C-Cl bond is a well-established principle in palladium catalysis. This selectivity is attributed to the lower bond dissociation energy of the C-I bond.
A proposed mechanistic pathway for the oxidative addition of this compound to a Pd(0) species, such as Pd(OAc)₂, is the formation of an initial intermediate, which then undergoes C-I bond activation to generate a C(aryl),C(aryl)-palladacycle in subsequent steps. acs.org
Transmetalation Processes
Following oxidative addition, the resulting arylpalladium(II) complex can undergo transmetalation. This step involves the transfer of an organic group from another metallic reagent (e.g., organoboron, organotin, or organozinc compounds) to the palladium center, displacing the halide. This process is fundamental in cross-coupling reactions like the Suzuki-Miyaura coupling.
While specific studies on the transmetalation involving a (5-chloro-1,1'-biphenyl-2-yl)palladium(II) iodide complex are not extensively documented, the general mechanism is understood to proceed through a series of coordination, ligand exchange, and migratory insertion steps. The efficiency of transmetalation is influenced by the nature of the organometallic reagent, the base used, and the solvent system. In a typical Suzuki coupling, a boronic acid would react with the palladium complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl or alkyl group to the palladium center.
Reductive Elimination Pathways
Reductive elimination is the final step in many cross-coupling catalytic cycles, where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the catalytically active Pd(0) species.
For a complex derived from this compound, after transmetalation, the resulting diorganopalladium(II) species would undergo reductive elimination to form a new C-C bond. The electronic properties of the ligands on the palladium and the nature of the coupling partners significantly impact the rate of this step. Electron-donating groups on the aryl ligands attached to palladium can influence the rate of reductive elimination. capes.gov.br
In some cases, the initially formed arylpalladium(II) complex can undergo further reactions before reductive elimination. For instance, in the silylation of 1-(2-iodophenyl)-1H-indoles, the intermediate formed after oxidative addition can react with hexamethyldisilane, leading to the final product via reductive elimination. acs.org
Role of Metallacycles (e.g., Palladacycles) as Intermediates
Palladacycles are cyclic organopalladium compounds that are often key intermediates in C-H activation and cross-coupling reactions. The formation of a palladacycle from this compound would likely involve an intramolecular C-H activation following the initial oxidative addition at the C-I bond.
Studies on analogous compounds, such as 1-(2-iodophenyl)-1H-indoles, have shown that oxidative addition of the C-I bond to Pd(OAc)₂ is followed by an intramolecular C-H activation at an adjacent aryl position to form a C(aryl),C(aryl)-palladacycle. acs.orgacs.org This five-membered palladacycle is a stable intermediate that can then undergo further functionalization. For instance, in the presence of hexamethyldisilane, this palladacycle can undergo oxidative addition followed by reductive elimination to yield a disilylated product. acs.org
Similarly, in the palladium-catalyzed annulation of 2-iodobiphenyl (B1664525) with non-terminal alkenes, the formation of a highly reactive oxo-palladacycle intermediate has been proposed. rsc.org This intermediate is thought to be enabled by a neighboring hydroxyl group and effectively suppresses β-hydride elimination. rsc.org
| Reactant | Catalyst System | Intermediate Type | Subsequent Reaction | Reference |
| 1-(2-Iodophenyl)-1H-indole | Pd(OAc)₂ | C(aryl),C(aryl)-palladacycle | Silylation with hexamethyldisilane | acs.orgacs.org |
| 2-Iodobiphenyl with a neighboring hydroxyl group | Palladium | Oxo-palladacycle | Annulation with non-terminal alkene | rsc.org |
Directed C-H Activation Mechanisms
Directed C-H activation is a powerful strategy for the functionalization of otherwise unreactive C-H bonds. This approach relies on the use of a directing group within the substrate that coordinates to the metal center, bringing it into close proximity to a specific C-H bond and facilitating its cleavage.
Ligand-Promoted C-H Bond Cleavage Processes
In the context of precursors to this compound, such as substituted chlorobiphenyls, ligand-promoted C-H activation can play a crucial role in their synthesis and further functionalization. The ligand, often a mono-N-protected amino acid or a similar bidentate ligand, can accelerate the C-H cleavage step. nih.gov
Mechanistic studies have shown that the coordination of such ligands to a Pd(II) center can lead to a change in the reaction mechanism, often favoring a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, the ligand assists in the deprotonation of the C-H bond while the metal center coordinates to the carbon, forming a cyclometalated intermediate. The nature of the ligand, including its steric and electronic properties, is critical in controlling the rate and selectivity of the C-H activation. nih.govprinceton.edu
For example, in the palladium-catalyzed C-H olefination of phenylacetic acids, the use of amino acid ligands leads to a dramatic increase in the reaction rate, which is attributed to the acceleration of the C-H cleavage step. nih.gov
| Reaction Type | Catalyst/Ligand System | Key Mechanistic Feature | Reference |
| Pd(II)-catalyzed C-H olefination | Pd(II)/Amino acid ligand | Ligand-accelerated C-H cleavage | nih.gov |
| Ligand-directed C-H functionalization | Pd(II) | Formation of cyclopalladated intermediates | nih.gov |
| Rh(III)-catalyzed C-H activation | Rh(III)/Unsymmetrical cyclopentadienyl (B1206354) ligand | Sterically controlled regioselectivity | princeton.edu |
Directing Group-Mediated Activation Pathways
The strategic functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, and directing groups (DGs) are a primary tool for achieving regioselectivity. chinesechemsoc.org In the context of this compound precursors, directing groups can be employed to control the position of C-H activation, enabling the precise construction of the substituted biphenyl (B1667301) scaffold. While methods for ortho- and meta-C–H functionalization are well-established, recent advances have even enabled para-selective C-H alkynylation with the aid of specialized directing templates. nih.govsemanticscholar.org
A variety of directing groups, such as those based on pyridyl or cyano moieties, can be temporarily installed on an aromatic substrate. nih.govtcichemicals.com These groups coordinate to a transition metal catalyst, typically rhodium or palladium, and position it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.govrsc.org For instance, a cyano-based directing template has been successfully used in rhodium-catalyzed meta-C-H alkynylation, a reaction that proceeds even in the presence of halide substituents like chlorine. semanticscholar.org
A particularly elegant strategy involves the use of a directing group that can later be converted into one of the desired functionalities of the target molecule. For example, the pyridyldiisopropylsilyl (PyDipSi) group can act as a traceless directing group for ortho-C-H halogenation and can subsequently be transformed into other functional groups, such as an iodide. tcichemicals.com This approach allows for the initial C-H activation to be directed to a specific site, followed by the conversion of the DG into the iodo-substituent found in this compound. The mechanistic intricacies of these transformations are often elucidated through a combination of experimental and computational studies. nih.gov
Table 1: Comparison of Directing Group Strategies for Arene Functionalization
| Feature | Ortho-Activation | Meta-Activation | Para-Activation |
|---|---|---|---|
| Common Metals | Palladium, Rhodium, Ruthenium | Rhodium, Palladium | Rhodium |
| Mechanism | Formation of a 5- or 6-membered metallacycle | Formation of a larger metallacycle or cyclophane-type intermediate semanticscholar.org | Remote activation via specialized U-shaped templates |
| Directing Group | Pyridine, amides, carboxylic acids | Nitriles, sulfonamides semanticscholar.org | Custom cyano-based templates nih.gov |
| Relevance | Common for introducing substituents adjacent to the DG | Applicable for distal functionalization nih.gov | A more recent and challenging approach |
Examination of Dimeric Transition State Structures
In many transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biphenyls, the catalytic cycle may involve dimeric metal complexes as key intermediates or transition states. While mononuclear species are often depicted in simplified mechanisms, experimental and computational evidence points to the significant role of dimeric structures, particularly for palladium catalysts. chinesechemsoc.orgchemrxiv.org
Air-stable dimeric Pd(I) complexes, such as [(PtBu3)PdBr]2, have been identified as highly effective precatalysts for a range of cross-coupling reactions. chinesechemsoc.org A proposed catalytic cycle for reductive cross-coupling of aryl halides suggests that the Pd(I) precatalyst is converted into a dianionic Pd(I) dimer, [Pd2I4]2-, which is the active species for oxidative addition. chemrxiv.org
Following the oxidative addition of two different aryl halides (Ar-X and Ar'-X) to the dimer, a rapid and reversible palladium-to-palladium transmetalation can occur, leading to the formation of iodide-bridged diarylpalladium(II) dimers. Computational studies have shown that the hetero-diarylpalladium dimer ([Ar-Pd-I2-Pd-Ar']) can be more stable and have a lower activation barrier for reductive elimination than the corresponding homodimers ([Ar-Pd-I2-Pd-Ar] and [Ar'-Pd-I2-Pd-Ar']). chemrxiv.org This thermodynamic preference for the hetero-dimeric species provides a rationale for the high cross-selectivity observed in these reactions. Although not specifically studied for this compound, it is plausible that its synthesis via Suzuki or similar couplings could proceed through such dimeric palladium intermediates, influencing reaction efficiency and product distribution. chemrxiv.orgnih.gov
Halogen-Metal Exchange Reaction Mechanisms
Halogen-metal exchange is a pivotal reaction for converting organic halides into highly reactive organometallic reagents. wikipedia.org For a substrate like this compound, which possesses two different halogen atoms, the selectivity of this exchange is of paramount importance. The established reactivity trend for lithium-halogen exchange is I > Br > Cl, meaning that treatment with an organolithium reagent, such as n-butyllithium, will selectively replace the iodine atom, leaving the chlorine atom intact. wikipedia.orgprinceton.edu
The mechanism of this transformation has been the subject of extensive investigation, with two primary pathways being proposed:
Nucleophilic "Ate-Complex" Mechanism: This pathway involves the nucleophilic attack of the carbanion from the organolithium reagent (e.g., BuLi) on the halogen atom (iodine) of the aryl halide. This forms a transient, hypervalent "ate-complex" intermediate ([Ar-I-Bu]-Li+). This complex then collapses, expelling the more stable carbanion to form the new organolithium species (2-lithio-5-chloro-1,1'-biphenyl) and butyl iodide. wikipedia.org
Radical Mechanism (Single Electron Transfer - SET): An alternative pathway involves a single electron transfer from the organolithium reagent to the aryl halide. This generates an aryl radical anion and an organolithium radical cation. The aryl radical anion then fragments to produce an aryl radical and a halide anion. The aryl radical can then be reduced by another equivalent of the organolithium reagent or react with the organolithium radical cation to form the final product. Evidence for this pathway comes from experiments designed to trap radical intermediates. princeton.edu
The operative mechanism can be influenced by factors such as the solvent, temperature, and the presence of complexing agents. princeton.edu
Table 2: Comparison of Proposed Mechanisms for Lithium-Halogen Exchange
| Feature | Nucleophilic "Ate-Complex" Pathway | Radical (SET) Pathway |
|---|---|---|
| Initial Step | Nucleophilic attack on halogen | Single Electron Transfer (SET) |
| Key Intermediate | Hypervalent "ate-complex" wikipedia.org | Aryl radical anion / Aryl radical princeton.edu |
| Nature of Process | Ionic | Radical |
| Evidence | Kinetic studies, isolation of related complexes | ESR spectroscopy, radical trapping experiments princeton.edu |
| Influence of Solvent | Favored by polar, coordinating solvents | Favored by non-coordinating solvents princeton.edu |
Sigmatropic Rearrangement Pathways in Aryl-Aryl Bond Formation
Sigmatropic rearrangements are a class of intramolecular, pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in a concerted fashion. fiveable.mewikipedia.org While not a reaction that this compound itself would typically undergo, these rearrangements can be powerful tools for the synthesis of its complex precursors. The most common and synthetically useful are chemrxiv.orgchemrxiv.org shifts, such as the Claisen and Cope rearrangements. libretexts.orghcpgcollege.edu.in
The general mechanism of a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement involves a six-membered, cyclic transition state. In the Claisen rearrangement, an aryl allyl ether rearranges upon heating to form an ortho-allyl phenol (B47542). The reaction proceeds through a concerted process where the C-O sigma bond breaks and a new C-C sigma bond forms simultaneously at the ortho position of the aromatic ring. This provides a method for forming a new carbon-carbon bond on an aromatic ring with high regioselectivity, which could then be elaborated into a biphenyl structure.
Similarly, the Cope rearrangement of a 1,5-diene can be used to construct carbon skeletons. hcpgcollege.edu.in The formation of the aryl-aryl bond in certain biaryl syntheses can also be described in terms of sigmatropic shifts. The classic benzidine (B372746) rearrangement, for example, involves the acid-catalyzed rearrangement of a hydrazobenzene (B1673438) to a diaminobiphenyl, which is mechanistically described as a wikipedia.orgwikipedia.org or chemrxiv.orgchemrxiv.org sigmatropic shift. While distinct from the common cross-coupling routes to biphenyls, these pericyclic pathways represent a fundamentally different and mechanistically elegant approach to forming the crucial aryl-aryl σ-bond in precursors to molecules like this compound.
Radical and Ionic Intermediate Generation and Reactivity
Reactions involving this compound can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents.
Ionic Intermediates: The most common ionic intermediate generated from this compound is the aryl anion (specifically, 2-lithio-5-chloro-1,1'-biphenyl). This is formed via the highly selective halogen-metal exchange at the C-I bond, as discussed previously. wikipedia.org This carbanionic species is a potent nucleophile and a strong base, readily reacting with a wide range of electrophiles to form new C-C or C-heteroatom bonds. In the context of palladium-catalyzed cross-coupling reactions, the entire catalytic cycle is governed by the interconversion of ionic palladium species, typically cycling between Pd(0) and Pd(II) oxidation states, which undergo oxidative addition, transmetalation, and reductive elimination. youtube.com
Radical Intermediates: A free radical is a neutral, electron-deficient species with an unpaired electron, typically residing in a p-orbital on an sp2-hybridized carbon. libretexts.org As mentioned, a single electron transfer (SET) mechanism is one possible pathway for halogen-metal exchange, which would generate a 5-chloro-1,1'-biphenyl-2-yl radical intermediate. princeton.edu Furthermore, radical intermediates can be generated by other means. For example, the electrochemical oxidation of iodide salts is known to produce highly reactive iodine atom radicals (I•). scielo.org.mxresearchgate.net It is conceivable that under specific photochemical or electrochemical conditions, the relatively weak C-I bond in this compound could undergo homolytic cleavage to generate the corresponding aryl radical. This radical would exhibit different reactivity compared to its anionic counterpart, for instance, participating in radical cascade reactions or additions to π-systems like heteroarenes. nih.govbeilstein-journals.org
Table 3: Comparison of Aryl Anion vs. Aryl Radical Intermediates from this compound
| Feature | Aryl Anion (e.g., Aryllithium) | Aryl Radical |
|---|---|---|
| Charge | Negative | Neutral libretexts.org |
| Generation | Halogen-metal exchange (nucleophilic pathway) wikipedia.org | SET in halogen-metal exchange, photolysis, electrolysis princeton.eduscielo.org.mx |
| Nature | Strongly nucleophilic, strongly basic | Electron-deficient, electrophilic or nucleophilic character depends on substituents |
| Typical Reactions | Reaction with electrophiles (e.g., aldehydes, CO2), transmetalation | Addition to alkenes/arenes, hydrogen atom abstraction, cyclization beilstein-journals.org |
| Reactivity with Solvents | Can deprotonate ethereal solvents like THF | Generally less reactive towards abstracting H from stable solvents |
Regioselectivity and Stereochemical Control in Halogenated Biphenyl Synthesis
Positional Selectivity in Electrophilic Aromatic Substitution on Biphenyl (B1667301) Systems
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic systems like biphenyl. pearson.comwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.org The biphenyl system consists of two phenyl rings joined by a single bond. The first ring generally acts as an activating group, donating electron density to the second ring and making it more susceptible to electrophilic attack than benzene (B151609) itself.
The directing effect of the first phenyl ring in electrophilic aromatic substitution is predominantly ortho, para-directing. This is because the intermediate carbocation (the arenium ion) formed during the attack at the ortho or para positions has more resonance structures, including one where the positive charge is delocalized onto the first ring. youtube.com This additional stabilization makes the transition states leading to ortho and para products lower in energy compared to the meta attack. youtube.com
However, the presence of other substituents on the biphenyl skeleton significantly modifies this intrinsic selectivity. wikipedia.org For instance, in a pre-existing chlorobiphenyl, the chlorine atom is an electron-withdrawing group by induction but an electron-donating group by resonance. It directs incoming electrophiles to the ortho and para positions relative to itself, though it deactivates the ring towards substitution. chemistrytalk.org The interplay between the directing effects of the phenyl group and any other substituents determines the final position of substitution. Steric hindrance can also play a crucial role, often favoring substitution at the less sterically crowded para position over the ortho position. wikipedia.org
Directing Group-Controlled Regioselectivity in C-H Functionalization
Modern synthetic methods often employ directing groups to achieve high regioselectivity in C-H functionalization, a powerful technique that involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. researchgate.netrsc.org This strategy overcomes the limitations of classical electrophilic substitution by providing a mechanism for precise control over the site of reaction.
Differentiation of Remote versus Proximal Functionalization
In the context of biphenyl systems, C-H functionalization can be broadly categorized as proximal or remote.
Proximal functionalization refers to reactions at the ortho-C-H bonds of the ring bearing the directing group. This is the most common mode of directed C-H activation, as it proceeds through a stable, five- or six-membered cyclometalated intermediate.
Remote functionalization involves the activation of C-H bonds at more distant positions, such as the meta or para positions of the same ring, or on the second, distal phenyl ring. nih.govnih.gov Achieving remote selectivity is more challenging as it requires overcoming the inherent preference for ortho-activation.
Influence of Directing Group Design on Site Selectivity
The design of the directing group is paramount in controlling site selectivity. nih.govnih.gov By modifying the linker length, geometry, and coordinating atom of the directing group, chemists can steer the catalytic metal to a specific C-H bond.
For instance, simple and synthetically useful groups like nitriles have been successfully employed to direct the functionalization of remote meta-C-H bonds in biaryl compounds. nih.gov This approach has been used for olefination, acetoxylation, and iodination reactions. nih.gov The mechanism often involves the formation of a large macrocyclic transition state that positions the catalyst over the desired remote C-H bond. nih.gov In some cases, complex U-shaped templates have been designed and installed on the substrate to facilitate this "molecular U-turn" and achieve remote functionalization. nih.gov These advanced strategies allow for the synthesis of complex biphenyl structures that would be difficult to access through traditional methods. Both native and transient directing groups have been developed to streamline the synthesis of chiral molecules through enantioselective C-H functionalization. researchgate.net
Ligand Effects on Regioselectivity and Reaction Outcomes
The role of the ligand is crucial in all steps of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.org For example:
Steric Bulk: Bulky phosphine (B1218219) ligands, such as SPhos or tricyclohexylphosphine, can promote the reductive elimination step, which forms the C-C bond of the biphenyl. wikipedia.orgrsc.org The size of the ligand, often quantified by its cone angle, can also influence which substrates can access the catalytic center, thereby affecting regioselectivity. wikipedia.org
Electronic Properties: Electron-rich ligands can increase the electron density on the metal, facilitating the initial oxidative addition step with aryl halides.
Specialized Ligands: In C-H activation, specialized ligands like substituted 2-pyridones have been found to be essential in assisting the cleavage of specific C-H bonds in a process known as concerted metalation-deprotonation (CMD). nih.gov Computational studies have shown that these ligands can stabilize the transition state that leads to the desired product, for example, favoring remote meta-selectivity in nitrile-directed reactions. nih.gov
By carefully selecting the ligand, chemists can control not only the regioselectivity but also the enantioselectivity of a reaction, which is particularly important when synthesizing chiral biphenyls. pitt.edu
Atropisomerism and Axial Chirality in Substituted Biphenyl Derivatives
Biphenyls substituted at the ortho positions can exhibit a form of stereoisomerism called atropisomerism. pharmaguideline.com This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. wikipedia.org If the ortho substituents are sufficiently bulky, they will clash with each other, creating a high energy barrier to rotation. wikipedia.org If this barrier is high enough to allow for the isolation of the individual rotational isomers (rotamers) at room temperature, they are called atropisomers. wikipedia.org
These molecules lack a traditional chiral center but are chiral due to the presence of a chiral axis, which runs along the biphenyl linkage. This is known as axial chirality. pharmaguideline.com The resulting atropisomers are non-superimposable mirror images of each other (enantiomers). wikipedia.org The first experimental detection of atropisomerism was in a tetra-substituted biphenyl derivative in 1922. wikipedia.org
The presence of halogen atoms, particularly the larger ones like bromine and iodine, in the ortho positions of a biphenyl can be sufficient to induce atropisomerism. For the compound 5-Chloro-2-iodo-1,1'-biphenyl, the iodine atom is at an ortho position (C2). The steric bulk of the iodine atom, combined with potential interactions with substituents on the other ring, could restrict rotation, potentially leading to stable atropisomers. Many polychlorinated biphenyls (PCBs) are known to be chiral and form stable atropisomers. nih.gov The stability of these atropisomers and the ability to separate them are critical in fields like asymmetric synthesis, where they are used as chiral ligands and catalysts. nih.govacs.org
Computational Chemistry and Theoretical Studies Applied to Halogenated Biphenyls
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reaction mechanisms of halogenated biphenyls, including the formation and degradation pathways.
A key application of DFT in studying reaction mechanisms is the characterization of transition states. The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction. By identifying and analyzing the transition state, researchers can understand the energy barriers and the feasibility of a reaction pathway. For a molecule like 5-Chloro-2-iodo-1,1'-biphenyl, DFT calculations can be employed to model reactions such as dehalogenation or coupling reactions. The geometry, vibrational frequencies, and energy of the transition state provide crucial information about the reaction kinetics.
A typical output from a DFT calculation for a transition state analysis would include the imaginary frequency, which confirms the structure as a true transition state, and the energies of the reactants, transition state, and products, which are used to calculate the activation energy.
Table 1: Illustrative DFT Data for a Hypothetical Reaction of this compound
| Species | Energy (Hartree) | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactants | -1234.5678 | 0.0 | N/A |
| Transition State | -1234.5432 | 15.4 | -250.1 |
| Products | -1234.5987 | -19.4 | N/A |
Potential Energy Surface (PES) mapping is a comprehensive approach to understanding a chemical reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify all possible reaction pathways, intermediates, and transition states. For this compound, a PES map could reveal the most favorable pathways for its synthesis or degradation, providing a complete picture of the reaction landscape. This can be particularly useful in understanding the formation of various congeners during synthesis.
Computational Modeling of Regioselectivity and Stereoselectivity
Many chemical reactions can result in multiple products. Regioselectivity refers to the preference of a reaction to occur at a particular position on a molecule, while stereoselectivity refers to the preference for the formation of a particular stereoisomer. Computational modeling, particularly with DFT, is instrumental in predicting and explaining the regioselectivity and stereoselectivity of reactions involving halogenated biphenyls.
In the context of this compound, computational models can predict the most likely sites for further substitution or reaction. By calculating the energies of the different possible products and the transition states leading to them, researchers can determine the most favored outcome. This is crucial in synthetic chemistry for designing reactions that yield the desired product with high selectivity.
Analysis of Non-Covalent Interactions in Reaction Pathways (e.g., Hydrogen Bonding)
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding, play a critical role in directing the outcome of chemical reactions. While weaker than covalent bonds, these interactions can significantly influence the stability of reactants, intermediates, and transition states. In the case of this compound, intramolecular and intermolecular non-covalent interactions can affect its conformational preferences and its reactivity. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions, providing a deeper understanding of their role in reaction pathways.
Electronic Structure Analysis of Key Intermediates and Reactants
The electronic structure of a molecule dictates its reactivity. An analysis of the electronic structure of key intermediates and reactants provides insights into their stability and reactivity. For this compound, this involves examining properties such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the partial atomic charges.
DFT calculations can provide detailed information about these electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 2: Illustrative Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.8 D |
By analyzing the atomic charges, one can predict the sites most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the reactivity of this compound in various chemical environments.
Chemical Transformations and Further Functionalization of 5 Chloro 2 Iodo 1,1 Biphenyl
The Art of Selectivity: Harnessing the Reactivity of Two Halogens
The presence of both a chloro and an iodo substituent on the same biphenyl (B1667301) core is the cornerstone of the synthetic utility of 5-Chloro-2-iodo-1,1'-biphenyl. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for precise and sequential modifications of the molecule.
A Tale of Two Bonds: Differential Reactivity of Chloro and Iodo Groups
The differential reactivity between the chloro and iodo substituents is primarily governed by the disparity in their bond strengths and their propensity to undergo oxidative addition in transition-metal-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it significantly more reactive towards oxidative addition with low-valent transition metals, particularly palladium(0) complexes. This reactivity difference is a well-established principle in organic chemistry.
In the context of widely used cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the C-I bond of this compound will selectively react under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is crucial for the strategic construction of complex molecules.
Building Complexity Step-by-Step: Sequential Functionalization Strategies
The differential reactivity of the halogen atoms opens the door to sequential functionalization strategies. This step-wise approach allows for the introduction of different functionalities at the 2- and 5-positions of the biphenyl system, leading to the synthesis of highly substituted and complex molecules that would be challenging to prepare through other methods.
A typical strategy involves an initial palladium-catalyzed cross-coupling reaction that targets the more reactive C-I bond. For instance, a Suzuki-Miyaura coupling can be employed to introduce a new aryl or alkyl group at the 2-position. Once the first coupling is complete, the chloro group at the 5-position can be targeted in a second, typically more forcing, cross-coupling reaction. This subsequent reaction might require a different catalyst system, higher temperatures, or stronger bases to activate the less reactive C-Cl bond. This sequential approach provides a powerful tool for the synthesis of a wide array of unsymmetrically substituted biphenyl derivatives.
A World of Possibilities: Conversion of Halogen Groups to Diverse Functionalities
The halogen atoms of this compound serve as versatile handles that can be converted into a wide range of other functional groups, significantly expanding its synthetic applications.
Palladium-catalyzed cross-coupling reactions are the primary methods for these transformations. For example, the Buchwald-Hartwig amination allows for the selective formation of a carbon-nitrogen bond, leading to the synthesis of amines. beilstein-journals.orgcardiff.ac.uk By carefully choosing the reaction conditions, an amine can be introduced at the 2-position via reaction at the C-I bond. Similarly, other functionalities can be introduced. While specific examples for this compound are not prevalent in the literature, the principles of these reactions are well-established for similar dihalogenated aromatic compounds.
| Transformation | Reagents and Conditions (General) | Resulting Functionality |
| Amination | Palladium catalyst, phosphine (B1218219) ligand, base, amine | Amine |
| Carboxylation | Palladium catalyst, CO, alcohol/water | Carboxylic acid/ester |
| Amidation | Palladium catalyst, CO, amine | Amide |
| Alkynylation | Palladium catalyst, copper(I) co-catalyst, alkyne, base | Alkyne |
These transformations are instrumental in building molecular complexity and accessing a wide range of derivatives for various applications, from materials science to medicinal chemistry.
Forging New Rings: Construction of Polycyclic Aromatic Hydrocarbons and Heterocycles
The structure of this compound is pre-disposed to the formation of fused ring systems, making it a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic architectures such as carbazoles and dibenzofurans. These classes of compounds are of significant interest due to their unique electronic and photophysical properties.
The general strategy for the synthesis of these fused systems involves a two-step process: first, a cross-coupling reaction to introduce a suitable functional group at the 2-position, followed by an intramolecular cyclization.
For the synthesis of carbazoles , a Buchwald-Hartwig amination can be performed at the iodo position with a primary aniline (B41778), followed by an intramolecular palladium-catalyzed C-H activation or a related cyclization to form the central five-membered nitrogen-containing ring. The synthesis of substituted carbazoles is an active area of research due to their presence in many biologically active compounds. oregonstate.eduorganic-chemistry.org
Similarly, for the synthesis of dibenzofurans , a copper- or palladium-catalyzed coupling of the iodo-position with a phenol (B47542) can be followed by an intramolecular etherification.
The construction of larger polycyclic aromatic hydrocarbons can be envisioned through sequential cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to build up a larger polycyclic framework, followed by a final intramolecular cyclization step to planarize the system.
A Gateway to Catalysis: Derivatization to Organometallic Ligands and Catalyst Precursors
The biphenyl scaffold is a common motif in a variety of privileged ligands used in transition-metal catalysis. The ability to selectively functionalize this compound makes it an attractive starting material for the synthesis of novel organometallic ligands and catalyst precursors.
A key transformation in this context is the introduction of a phosphine group, a common coordinating group in catalysis. This can be achieved by reacting a lithiated derivative of the biphenyl with a chlorophosphine. The lithiation can be directed to the ortho position of one of the phenyl rings. Alternatively, the halogen atoms can be converted to other functional groups that can then be further elaborated into coordinating moieties.
Advanced Applications of 5 Chloro 2 Iodo 1,1 Biphenyl in Complex Organic Molecule Construction
Utilization as a Key Building Block in Multi-Step Organic Syntheses
The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 5-Chloro-2-iodo-1,1'-biphenyl is the lynchpin of its utility in multi-step organic syntheses. The C-I bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, than the more robust C-Cl bond. This differential reactivity allows for selective functionalization at the 2-position of the biphenyl (B1667301) system, while leaving the 5-chloro substituent intact for subsequent transformations.
A prime example of this strategy is the synthesis of substituted carbazoles, a class of heterocyclic compounds with significant biological activity. oregonstate.edu In a typical synthetic sequence, this compound can undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, at the 2-position. For instance, coupling with an appropriately substituted aniline (B41778) derivative would yield a 2-amino-5-chloro-1,1'-biphenyl intermediate. This intermediate is then poised for a subsequent intramolecular C-H arylation reaction, catalyzed by palladium, to construct the fused tricyclic carbazole (B46965) core. The chloro substituent at the 5-position of the original biphenyl remains, offering a handle for further diversification of the final carbazole product.
The following table illustrates a representative two-step synthesis of a chlorinated carbazole precursor from this compound.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) |
| 1 | This compound | Aniline | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | N-phenyl-(5-chloro-[1,1'-biphenyl]-2-amine) | ~85-95 |
| 2 | N-phenyl-(5-chloro-[1,1'-biphenyl]-2-amine) | Pd(OAc)₂, P(Cy)₃·HBF₄, K₂CO₃ | 3-Chlorocarbazole | ~70-80 |
This sequential approach, leveraging the inherent reactivity differences of the halogen substituents, underscores the value of this compound as a foundational building block for complex heterocyclic systems.
Strategies for Incorporating Halogenated Biphenyl Motifs into Diverse Chemical Structures
The incorporation of the 5-chloro-1,1'-biphenyl-2-yl motif into a variety of chemical structures is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond at the 2-position makes it an ideal site for the initial bond formation, connecting the biphenyl unit to other molecular fragments.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the iodo group of this compound and a boronic acid or ester is a highly efficient method for forming carbon-carbon bonds. This strategy allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position. The resulting 5-chloro-2-substituted-1,1'-biphenyl can then be further functionalized at the chloro position if desired.
Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling provides a reliable method. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, yields a 5-chloro-2-(alkynyl)-1,1'-biphenyl. These alkynylated biphenyls are valuable intermediates for the synthesis of more complex polycyclic aromatic compounds or for use in click chemistry applications.
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the 2-position can be achieved through the Buchwald-Hartwig amination. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and carbamates, leading to the synthesis of functionalized 2-amino-biphenyl derivatives. As mentioned earlier, these products are key precursors for the synthesis of carbazoles and other nitrogen-containing heterocycles. oregonstate.edu
The table below provides a comparative overview of common cross-coupling strategies for the functionalization of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | C-C | 5-Chloro-2-aryl-1,1'-biphenyl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) | 5-Chloro-2-(alkynyl)-1,1'-biphenyl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | C-N | N-Substituted-5-chloro-[1,1'-biphenyl]-2-amine |
The choice of coupling strategy is dictated by the desired target molecule, demonstrating the adaptability of this compound in synthetic design.
Research Directions in Tailoring Reactivity for Precision Chemical Transformations
While the differential reactivity of the C-I and C-Cl bonds is well-established, current research is focused on developing more sophisticated methods to tailor the reactivity of this compound for even more precise chemical transformations.
One promising area of research is the development of catalyst systems that can selectively activate the C-Cl bond in the presence of other functionalities. While challenging, achieving such selectivity would open up new avenues for orthogonal functionalization, allowing for the introduction of different groups at the 2- and 5-positions in a controlled and sequential manner, regardless of the initial halogen.
Another research frontier involves the use of the 2-iodo-5-chlorobiphenyl motif in C-H activation and functionalization reactions. Following the initial coupling at the iodo-position, the newly introduced substituent can direct the palladium catalyst to a nearby C-H bond on the biphenyl core, leading to the formation of new fused ring systems. The development of catalysts that can control the regioselectivity of this C-H activation is a key objective. For instance, directing the cyclization to form dibenzofurans or other oxygen-containing heterocycles from appropriately substituted precursors is an active area of investigation. nih.gov
Furthermore, research into the photoredox catalysis of reactions involving dihalogenated biphenyls is gaining traction. These methods offer the potential for milder reaction conditions and novel reactivity patterns that are not accessible through traditional thermal catalysis. The selective excitation of one of the C-X bonds using light could provide an alternative strategy for controlled, sequential functionalization.
The future of complex molecule synthesis will undoubtedly benefit from the continued exploration of the rich and versatile chemistry of building blocks like this compound. The development of novel catalytic systems and synthetic methodologies will continue to expand the toolkit available to organic chemists, enabling the construction of increasingly complex and functional molecules with precision and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
